molecular formula C16H20N2O4S2 B5525674 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide

4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No. B5525674
M. Wt: 368.5 g/mol
InChI Key: OTBDZBMHDDXOMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide" often involves multi-step chemical reactions, including functional group transformations and coupling reactions. For example, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide demonstrates a method for homologating alkyl halides to achieve compound variations (Beney, Boumendjel, & Mariotte, 1998). This provides insight into the type of chemical strategies that might be employed in the synthesis of our target compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the analysis of their electronic and steric configurations, is crucial for understanding their reactivity and properties. Studies on compounds such as "N-((4-aminophenyl)sulfonyl)benzamide" using density functional theory (DFT) highlight the importance of molecular optimizations and vibrational frequency analyses in characterizing these molecules (FazilathBasha, Khan, Muthu, & Raja, 2021).

Chemical Reactions and PropertiesSulfonamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions involving the nucleophilic addition of sulfur atoms to carbene or carbonyl groups can lead to the formation of β-sulfanyl enamides (Miura, Fujimoto, Funakoshi, & Murakami, 2015). These reactions are indicative of the type of chemical behavior that may be expected from "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide."

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The detailed analysis of crystal structures and hydrogen bonding in sulfonamides provides insights into their stability and solubility characteristics (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity towards various reagents and conditions, can be studied through their transformation and reductive transformations. For instance, the preparation and transformations of β-sulfonyl enamines into different functional groups highlight the reactive nature of these compounds and their potential for further chemical modifications (Michael, de Koning, Malefetse, & Yillah, 2004).

Scientific Research Applications

Synthesis and Chemical Applications

  • 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide and similar compounds have been explored in the synthesis of various chemical compounds. For instance, Beney et al. (1998) reported the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, a compound useful for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds (Beney, Boumendjel, & Mariotte, 1998).

Anticancer Evaluation

  • Some derivatives of this compound have shown potential in anticancer research. Ravichandiran et al. (2019) synthesized and evaluated the cytotoxic activity of certain phenylaminosulfanyl-1,4-naphthoquinone derivatives against human cancer cell lines, demonstrating significant cytotoxic activity (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Inhibition of Carbonic Anhydrases

  • The compound's derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. Supuran et al. (2013) prepared and tested three aromatic sulfonamides, including derivatives of 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide, which exhibited nanomolar inhibitory concentrations against different carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Proton Exchange Membranes

  • In the field of materials science, specifically for proton exchange membranes in fuel cells, derivatives of this compound have been utilized. Kim, Robertson, and Guiver (2008) described the synthesis of a new sulfonated side-chain grafting unit, used in the production of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showcasing its applicability in fuel cell technology (Kim, Robertson, & Guiver, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and bioactive compounds. Without specific information on the compound, it’s difficult to provide a detailed mechanism of action .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses in fields like medicine or materials science .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-10-15(23-11-12)16(19)17-13-8-6-7-9-14(13)22-3/h6-11H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBDZBMHDDXOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide

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